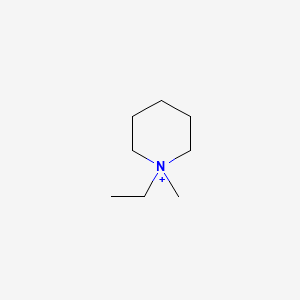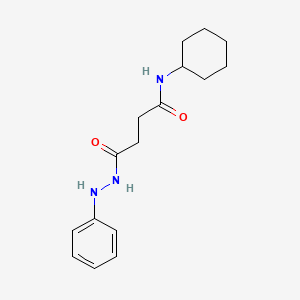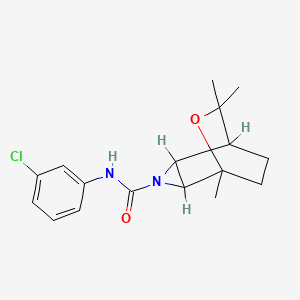
Piperidinium, 1-ethyl-1-methyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-methylpiperidine bromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1-Ethyl-1-methylpiperidine bromide typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl bromide and methyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Ethyl-1-methylpiperidine bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-1-methylpiperidine bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1-methylpiperidine bromide involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1-Ethyl-1-methylpiperidine bromide can be compared with other piperidine derivatives such as:
- 1-Methylpiperidine
- 1-Ethylpiperidine
- 1-Phenylpiperidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1-Ethyl-1-methylpiperidine bromide lies in its specific substitution pattern, which can influence its reactivity and applications .
Propiedades
Número CAS |
54644-39-2 |
|---|---|
Fórmula molecular |
C8H18N+ |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
1-ethyl-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C8H18N/c1-3-9(2)7-5-4-6-8-9/h3-8H2,1-2H3/q+1 |
Clave InChI |
WACRAFUNNYGNEQ-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















